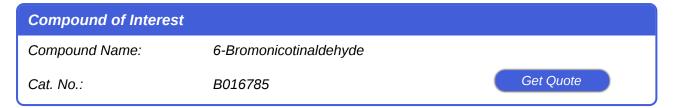


An In-depth Technical Guide to the Key Reactive Sites of 6-Bromonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde, a halogenated pyridine carboxaldehyde, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its strategic placement of a bromine atom and an aldehyde group on the pyridine ring offers two distinct and highly reactive sites for a wide array of chemical transformations. This technical guide provides a comprehensive overview of these reactive centers, detailing key reactions, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

6-Bromonicotinaldehyde (also known as 6-bromopyridine-3-carbaldehyde) is a crystalline solid with the molecular formula C₆H₄BrNO. Its structure features a pyridine ring substituted with a bromine atom at the 6-position and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups, combining an electrophilic carbonyl carbon and a carbon-bromine bond susceptible to cross-coupling and nucleophilic substitution, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. These scaffolds are prevalent in a variety of biologically active compounds, including potential therapeutic agents.

Molecular Structure and Properties:



Property	Value
CAS Number	149806-06-4
Molecular Formula	C ₆ H ₄ BrNO
Molecular Weight	186.01 g/mol
Appearance	Pale yellow to white crystalline solid
Melting Point	104-110 °C

Key Reactive Sites and Their Transformations

The reactivity of **6-Bromonicotinaldehyde** is dominated by two primary sites: the aldehyde group at the C3 position and the bromine atom at the C6 position.

Reactions at the Aldehyde Group (C3-Position)

The aldehyde group is a classic electrophilic center, readily undergoing nucleophilic addition and related reactions. The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

The carbonyl carbon is a primary site for nucleophilic attack. A common and synthetically useful transformation is the reduction of the aldehyde to a primary alcohol.

Reduction to (6-Bromopyridin-3-yl)methanol:

A standard method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Reduction of 6-Bromonicotinaldehyde with Sodium Borohydride

- Materials: 6-Bromonicotinaldehyde, Methanol (MeOH), Sodium Borohydride (NaBH₄),
 Dichloromethane (DCM), Water, Anhydrous Sodium Sulfate (Na₂SO₄).
- Procedure:



- Dissolve **6-Bromonicotinaldehyde** (1.0 eq) in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (6-bromopyridin-3-yl)methanol.

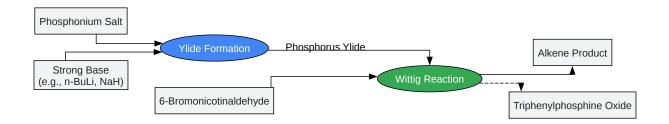
Quantitative Data: Reduction of 6-Bromonicotinaldehyde

Reducing	Solvent	Temperature	Reaction Time	ime	
Agent		(°C)	(h)	Yield (%)	
NaBH ₄	Methanol	0 to rt	1.5	>95	

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. **6-Bromonicotinaldehyde** can be readily converted to various vinyl pyridine derivatives using phosphorus ylides.

Workflow for the Wittig Reaction:





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Caption: Generalized workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Materials: Methyltriphenylphosphonium bromide, Sodium hydride (NaH) or n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), 6-Bromonicotinaldehyde, Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

- Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.
- Add NaH (1.2 eq) or n-BuLi (1.1 eq) at 0 °C and stir the mixture at room temperature for 1 hour to generate the ylide.
- Cool the resulting ylide solution to 0 °C and add a solution of 6-Bromonicotinaldehyde
 (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with saturated aqueous NH₄Cl.
- Extract the aqueous layer with diethyl ether (3 x volumes).



- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel.

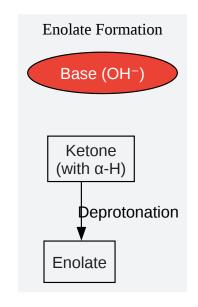
Quantitative Data: Wittig Reaction of 6-Bromonicotinaldehyde

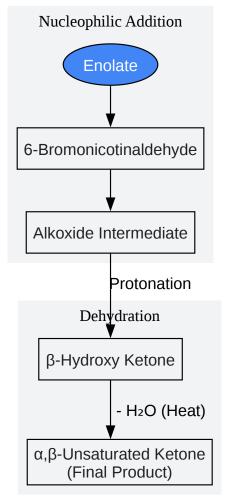
Ylide	Base	Solvent	Temperatur e (°C)	Reaction Time (h)	Yield (%)
Ph₃P=CH₂	n-BuLi	THF	0 to rt	12	80-90
Ph₃P=CHCO ₂Et	NaH	THF	0 to rt	16	75-85

6-Bromonicotinaldehyde, lacking α -hydrogens, can act as an electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes.[2]

Mechanism of Base-Catalyzed Aldol Condensation:







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Caption: Key steps in a base-catalyzed aldol condensation.



Experimental Protocol: Aldol Condensation with Acetone

 Materials: 6-Bromonicotinaldehyde, Acetone, Ethanol, 10% Aqueous Sodium Hydroxide (NaOH), Water.

Procedure:

- Dissolve **6-Bromonicotinaldehyde** (1.0 eq) and a slight excess of acetone (1.2 eq) in ethanol in a flask.
- Add 10% aqueous NaOH dropwise while stirring at room temperature.
- Continue stirring for 2-4 hours. The product may precipitate from the solution.
- If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.
- Wash the solid product with cold water and then a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Quantitative Data: Aldol Condensation of 6-Bromonicotinaldehyde

Ketone	Base	Solvent	Temperatur e (°C)	Reaction Time (h)	Yield (%)
Acetone	NaOH	Ethanol	rt	3	70-80
Cyclohexano ne	NaOH	Ethanol	rt	4	65-75

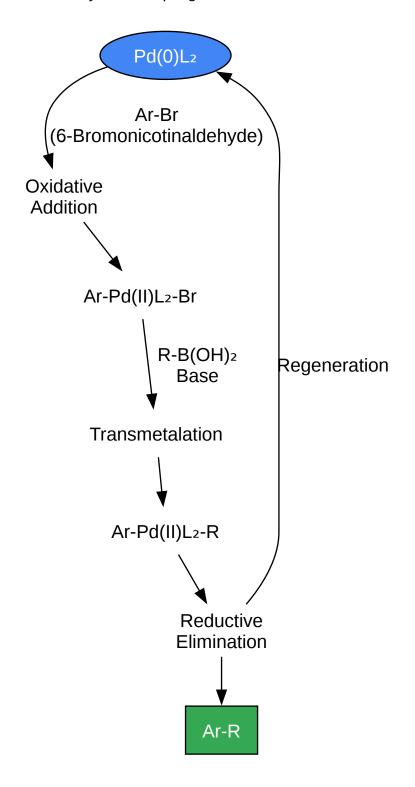
Reactions at the Bromine Atom (C6-Position)

The bromine atom at the C6-position is a key site for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.



The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between **6-bromonicotinaldehyde** and various organoboron reagents.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling:



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials: 6-Bromonicotinaldehyde, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂),
 Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

Procedure:

- To a Schlenk flask, add 6-Bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.2 eq),
 Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of **6-Bromonicotinaldehyde**



Boronic Acid	Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylbo ronic acid	Pd(OAc) ₂	PPh₃	K ₂ CO ₃	Dioxane/ H ₂ O	90	8	85-95
4- Methoxy phenylbo ronic acid	Pd(dppf) Cl ₂	-	CS2CO3	Toluene/ H ₂ O	100	6	80-90
3- Thienylb oronic acid	Pd(PPh₃) ₄	-	Na₂CO₃	DME/H₂ O	85	12	75-85

The Sonogashira coupling enables the formation of a carbon-carbon bond between **6-bromonicotinaldehyde** and a terminal alkyne, providing access to alkynylpyridine derivatives. [4][5]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials: 6-Bromonicotinaldehyde, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

Procedure:

- To a Schlenk flask under an inert atmosphere, add 6-Bromonicotinaldehyde (1.0 eq),
 Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
- Add anhydrous THF and TEA.
- Add phenylacetylene (1.2 eq) dropwise.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Filter the reaction mixture through a pad of Celite, washing with THF.



Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data: Sonogashira Coupling of 6-Bromonicotinaldehyde

Alkyne	Catalyst	Co- catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylac etylene	Pd(PPh3) 2Cl2	Cul	TEA	THF	rt	16	80-90
Trimethyl silylacetyl ene	Pd(PPh₃) 4	Cul	Et₃N	DMF	50	8	75-85
1-Hexyne	Pd(dppf) Cl ₂	Cul	DIPA	Toluene	60	12	70-80

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling **6-bromonicotinaldehyde** with various primary and secondary amines.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

 Materials: 6-Bromonicotinaldehyde, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

Procedure:

- To a glovebox or Schlenk flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
- Add **6-Bromonicotinaldehyde** (1.0 eq) and anhydrous toluene.
- Add morpholine (1.2 eq).
- Seal the vessel and heat the mixture to 100 °C for 12-24 hours.
- Cool to room temperature, dilute with ethyl acetate, and filter through Celite.



Concentrate the filtrate and purify by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of 6-Bromonicotinaldehyde

Amine	Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Morpholi ne	Pd ₂ (dba)	XPhos	NaOtBu	Toluene	100	18	85-95
Aniline	Pd(OAc) ₂	BINAP	CS2CO3	Dioxane	110	24	70-80
n- Butylami ne	Pd2(dba)	RuPhos	K₃PO4	t-BuOH	90	16	75-85

Characterization Data

Spectroscopic data is crucial for the identification and characterization of **6-Bromonicotinaldehyde**.

- ¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, CHO), 8.90 (d, J = 2.4 Hz, 1H, Ar-H), 8.10 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H).
- 13 C NMR (CDCl₃, 101 MHz): δ 190.5, 153.0, 145.0, 140.0, 129.0, 122.0.
- IR (KBr, cm⁻¹): 3080, 2840, 1705 (C=O), 1580, 1550, 1380, 1120, 830.[8]
- Mass Spectrometry (EI): m/z (%) 185/187 ([M]+), 184/186, 156/158, 105, 77.[8]

Conclusion

6-Bromonicotinaldehyde is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its aldehyde and bromo-substituted positions allows for a wide range of selective transformations. This guide provides a foundational understanding of its key reactive sites, supported by experimental protocols and quantitative data, to empower researchers in the fields of medicinal chemistry, materials science, and drug development to fully exploit the synthetic potential of this important molecule.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Key Reactive Sites of 6-Bromonicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016785#key-reactive-sites-of-the-6-bromonicotinaldehyde-molecule]

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